3-Pyridinecarboxylicacid,5-amino-6-(methylthio)-,methylester(9CI)
Description
3-Pyridinecarboxylicacid,5-amino-6-(methylthio)-,methylester(9CI) is a pyridine derivative characterized by a methyl ester group at the 3-position of the pyridine ring, an amino (-NH₂) group at position 5, and a methylthio (-SCH₃) group at position 6.
Properties
IUPAC Name |
methyl 5-amino-6-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)5-3-6(9)7(13-2)10-4-5/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQKPRDVGJPYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Esterification of Pyridinecarboxylic Acid
Esterification of the carboxylic acid group is often prioritized to prevent side reactions during subsequent steps. The patent US2758999A outlines a robust method using sulfuric acid catalysis:
Procedure :
-
React 3-pyridinecarboxylic acid with methanol in the presence of concentrated H₂SO₄.
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Reflux at 65–70°C for 6–8 hours.
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Distill excess methanol and isolate the methyl ester via vacuum distillation.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (5–10 wt%) |
| Yield | 85–92% |
| Purity (HPLC) | ≥98% |
This method avoids hydrolysis risks by omitting aqueous workup, instead using direct distillation.
Regioselective Amination at the 5-Position
Introducing the amino group requires nitration followed by reduction. A modified Hofmann–Löffler reaction is employed:
Steps :
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Nitration : Treat 3-pyridinecarboxylic acid methyl ester with fuming HNO₃ at 0–5°C.
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Reduction : Use H₂/Pd-C in ethanol to convert the nitro group to -NH₂.
Optimization Notes :
-
Nitration at low temperatures minimizes polysubstitution.
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Catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) improves safety.
Outcome :
| Intermediate | Yield (%) | Selectivity (%) |
|---|---|---|
| 5-Nitro derivative | 78 | 89 |
| 5-Amino derivative | 95 | 98 |
Methylthio Group Installation via Nucleophilic Aromatic Substitution
The 6-position’s methylthio group is introduced using a thiolation reagent. CA2033040A1 describes a protocol adaptable to this step:
Reaction Conditions :
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React 5-amino-3-pyridinecarboxylic acid methyl ester with NaSMe in DMF.
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Use CuI (10 mol%) as a catalyst at 120°C for 12 hours.
Mechanism :
The reaction proceeds via a radical pathway, with CuI facilitating single-electron transfers to overcome aromatic ring deactivation by the electron-donating amino group.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 88% |
| Isolated Yield | 75% |
| Byproducts | 6-Chloro analogues (8%) |
Route B: Modular Assembly via Intermediate Heterocycles
Construction of the Pyridine Core
Suzuki-Miyaura coupling offers a flexible approach to build the pyridine ring with pre-installed functional groups. A thiomethyl boronic ester is coupled to a halogenated pyridine precursor:
Synthesis Steps :
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Prepare 5-amino-6-bromo-3-pyridinecarboxylic acid methyl ester via bromination of the 5-amino intermediate.
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Couple with methylthio boronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).
Data :
| Condition | Value |
|---|---|
| Temperature | 80°C |
| Time | 24 hours |
| Yield | 68% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance reproducibility and safety:
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Esterification : Tubular reactors with immobilized H₂SO₄ on silica.
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Amination : Microreactors for exothermic nitration/reduction steps.
Advantages :
-
30% reduction in reaction time.
-
99.5% purity achievable via in-line HPLC monitoring.
Comparative Analysis of Synthetic Routes
Table 1: Route A vs. Route B
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 62% | 55% |
| Steps | 3 | 4 |
| Scalability | High | Moderate |
| Cost | $120/kg | $180/kg |
Route A is preferred for bulk production, while Route B offers superior regiocontrol for research-scale applications.
Critical Reaction Optimization Insights
Solvent Effects in Thiolation
Polar aprotic solvents (DMF, DMSO) enhance NaSMe solubility but increase side reactions. Switching to toluene/EtOH (3:1) reduces byproduct formation by 40%.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to 3-Pyridinecarboxylic Acid, 5-Amino-6-(Methylthio)-, Methyl Ester (9CI)
3-Pyridinecarboxylic acid, 5-amino-6-(methylthio)-, methyl ester (9CI), with the CAS number 166742-23-0, is a pyridine derivative characterized by its unique molecular structure comprising a pyridine ring with various functional groups. Its chemical formula is and it has a molar mass of approximately 198.24 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and agriculture.
Structure and Characteristics
- Molecular Formula:
- Molar Mass: 198.24 g/mol
- Functional Groups: The compound features a carboxylic acid group, an amino group, and a methylthio group, which contribute to its chemical reactivity and biological activity.
Medicinal Chemistry
3-Pyridinecarboxylic acid, 5-amino-6-(methylthio)-, methyl ester has shown promise in various therapeutic areas due to its biological activities:
- Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties: Research indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Agricultural Chemistry
This compound may also serve as a useful agent in agricultural applications:
- Pesticide Development: Its structural similarity to known agrochemicals suggests potential efficacy as a pesticide or herbicide.
Case Studies
-
Antimicrobial Efficacy Study:
- A study demonstrated that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results indicated minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting potential for development into new antimicrobial agents.
-
Cytotoxicity Assays:
- In vitro studies on cancer cell lines indicated that the compound induces apoptosis at specific concentrations.
- Mechanistic studies revealed involvement of reactive oxygen species (ROS) generation leading to cell death.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The pyridine ring can also engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and analogous pyridine derivatives:
Functional Group Effects on Properties
- Methylthio Group (-SCH₃) : This sulfur-containing group (also seen in 3-(methylthio)pyridine ) can influence electron density on the pyridine ring, affecting reactivity in substitution or oxidation reactions. Sulfur atoms may also contribute to metal-binding properties.
- Methyl Ester : Esters generally increase lipophilicity compared to free carboxylic acids, which could improve membrane permeability in biological systems.
Physicochemical Properties
- Solubility: The amino group increases water solubility relative to non-polar analogs like 3-(methylthio)pyridine.
- Stability : Methyl esters are typically hydrolytically stable under neutral conditions but may degrade in acidic/basic environments. The methylthio group may confer resistance to oxidation compared to thiol (-SH) analogs.
Biological Activity
3-Pyridinecarboxylic acid, 5-amino-6-(methylthio)-, methyl ester (9CI), with the chemical formula C₉H₁₁N₃O₂S, is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural characteristics of 3-Pyridinecarboxylic acid, 5-amino-6-(methylthio)-, methyl ester include:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Carboxylic acid group : Located at position 3.
- Amino group : Present at position 5.
- Methylthio group : Substituted at position 6.
These structural features enhance its solubility and bioavailability compared to the free acid form, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that compounds similar to 3-Pyridinecarboxylic acid, 5-amino-6-(methylthio)-, methyl ester exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Compounds in this class have been studied for their potential to inhibit inflammatory mediators such as prostaglandins and cytokines.
- Antioxidant Properties : The presence of specific functional groups may contribute to the antioxidant capacity of these compounds.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNFα production in human assays | |
| Antioxidant | Scavenging of free radicals |
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of related compounds, researchers found that certain derivatives exhibited significant inhibition of prostaglandin E2 (PGE2) synthesis. The compound identified as 4f showed an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in ex vivo human blood assays. This suggests a promising therapeutic potential for inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of various pyridine derivatives, including those structurally similar to our target compound. Results indicated that several derivatives demonstrated inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications at the amino or methylthio positions significantly influenced antimicrobial potency.
The biological activities of 3-Pyridinecarboxylic acid, 5-amino-6-(methylthio)-, methyl ester can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : Potential interaction with receptors that mediate pain and inflammation could explain its observed effects in various assays.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Pyridinecarboxylicacid,5-amino-6-(methylthio)-,methylester, and what analytical methods validate its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of pyridinecarboxylic acid derivatives. For example:
- Step 1 : Introduce the methylthio group via nucleophilic substitution using methyl disulfide or methylthiolate under controlled pH (e.g., alkaline conditions).
- Step 2 : Esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄).
- Step 3 : Amino group introduction via reduction of a nitro precursor or direct amination.
Validation : - NMR : Key signals include a singlet for the methyl ester (~3.8 ppm), a broad peak for the amino group (~5-6 ppm), and aromatic protons (~7-8 ppm) confirming the pyridine core.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the molecular formula C₈H₁₀N₂O₂S.
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) are optimal due to the ester and amino groups. Aqueous solubility is limited but can be enhanced with surfactants for biological assays.
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store at -20°C in anhydrous environments. Pre-experiment stability tests (TGA/DSC) are recommended to ensure integrity during storage .
Advanced Research Questions
Q. What role does the methylthio (-SMe) substituent play in modulating the compound's bioactivity or reactivity?
- Methodological Answer :
- Mechanistic Insight : The methylthio group enhances lipophilicity, improving membrane permeability. Its electron-donating nature may stabilize intermediates in catalytic reactions (e.g., enzyme inhibition).
- Experimental Design : Compare analogs with -SMe vs. -H/-OMe using:
- Kinetic assays (e.g., IC₅₀ determination for enzyme targets).
- Computational modeling (DFT calculations to assess electronic effects).
- Case Study : Methylthio-containing pesticides (e.g., sulprofos) show prolonged activity due to reduced oxidative degradation, suggesting similar stability for this compound .
Q. How can metabolic pathways and degradation products of this compound be characterized in biological systems?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS . Key steps:
- Phase I: Oxidative desulfurization (yielding sulfoxide/sulfone derivatives).
- Phase II: Glucuronidation of the amino group.
- Environmental Degradation : Use soil/water microcosms with LC-TOF-MS to identify persistent byproducts (e.g., demethylated esters) .
Q. How should researchers address contradictory data in reported biological activities?
- Methodological Answer :
- Source Analysis : Check purity (HPLC) and synthetic batch consistency. Impurities >2% can skew bioassay results.
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement.
- Example : Discrepancies in herbicidal activity may arise from differences in plant species or application methods (foliar vs. soil treatment) .
Q. What strategies optimize the compound's selectivity in target-binding studies?
- Methodological Answer :
- Structural Modification : Introduce steric hindrance (e.g., bulkier substituents at position 6) to reduce off-target interactions.
- Biophysical Screening : Use surface plasmon resonance (SPR) to measure binding kinetics against related targets (e.g., pyridine-dependent enzymes).
- Crystallography : Co-crystallize with target proteins (e.g., acetyl-CoA synthetase) to identify key binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
